1,1-Dibromo-2-butoxycyclopropane
Description
1,1-Dibromo-2-butoxycyclopropane is a halogenated cyclopropane derivative characterized by two bromine atoms at the 1,1-positions and a butoxy group (-OC₄H₉) at the 2-position. Cyclopropane derivatives are structurally unique due to their strained three-membered ring, which confers high reactivity in organic transformations such as ring-opening reactions, nucleophilic substitutions, and catalytic processes . The butoxy group may enhance solubility in nonpolar solvents, while the electron-withdrawing bromine atoms could facilitate electrophilic reactivity.
Properties
CAS No. |
50525-80-9 |
|---|---|
Molecular Formula |
C7H12Br2O |
Molecular Weight |
271.98 g/mol |
IUPAC Name |
1,1-dibromo-2-butoxycyclopropane |
InChI |
InChI=1S/C7H12Br2O/c1-2-3-4-10-6-5-7(6,8)9/h6H,2-5H2,1H3 |
InChI Key |
CEJCEERKTIPTRC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1CC1(Br)Br |
Origin of Product |
United States |
Preparation Methods
1,1-Dibromo-2-butoxycyclopropane can be synthesized through several methods. One common approach involves the addition of dibromocarbene to butoxy-substituted alkenes. This reaction typically requires the presence of a strong base, such as potassium tert-butoxide, to generate the dibromocarbene intermediate. The reaction proceeds under mild conditions, often at room temperature, and yields the desired cyclopropane derivative .
Industrial production methods for this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity. These methods often include continuous flow processes and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
1,1-Dibromo-2-butoxycyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles, such as hydroxide ions or amines, leading to the formation of different cyclopropane derivatives.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride, resulting in the formation of 2-butoxycyclopropane.
Oxidation Reactions: Oxidizing agents, such as potassium permanganate, can oxidize the butoxy group to form corresponding carboxylic acids.
Common reagents and conditions used in these reactions include strong bases, reducing agents, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1,1-Dibromo-2-butoxycyclopropane has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of new materials with unique properties, such as polymers and resins.
Biological Studies: Researchers use this compound to study the effects of cyclopropane derivatives on biological systems, including their potential as enzyme inhibitors or antimicrobial agents.
Mechanism of Action
The mechanism of action of 1,1-dibromo-2-butoxycyclopropane involves its interaction with various molecular targets. The compound’s reactivity is primarily due to the presence of the strained cyclopropane ring and the electron-withdrawing bromine atoms. These features make it a potent electrophile, capable of reacting with nucleophiles in biological systems. The specific pathways and molecular targets depend on the context of its use, such as enzyme inhibition or antimicrobial activity .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Differences:
- Substituent Electronic Effects: The bromine and chlorine atoms in 2-Bromo-1,1-dichlorocyclopropane are strongly electron-withdrawing, favoring electrophilic attack. The trimethylsilyl (TMS) group in the silyloxy derivative serves as a protective moiety, enabling selective reactivity in multi-step syntheses.
- Steric and Solubility Considerations: The butoxy group’s larger size compared to chlorine or TMS may reduce steric hindrance, improving accessibility in reactions.
Reactivity and Physicochemical Properties
This compound :
- Predicted to undergo ring-opening reactions via nucleophilic attack at brominated positions, similar to other dibromocyclopropanes. The butoxy group may act as a weak leaving group or participate in hydrogen bonding.
- Higher solubility in organic solvents (e.g., ethers, hydrocarbons) compared to halogen-dominated analogs .
2-Bromo-1,1-dichlorocyclopropane :
- The dichloro substitution enhances electrophilicity, making it reactive toward nucleophiles (e.g., Grignard reagents).
- Lower solubility due to reduced alkyl chain length.
-
- The TMS group stabilizes the oxygen atom, preventing undesired side reactions. This compound may be used in silicon-based cross-coupling or protection-deprotection strategies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
